Home > Products > Screening Compounds P69783 > GPR34 antagonist
GPR34 antagonist -

GPR34 antagonist

Catalog Number: EVT-15271034
CAS Number:
Molecular Formula: C34H31ClN2O5
Molecular Weight: 583.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GPR34 antagonist refers to compounds that inhibit the activity of the G protein-coupled receptor GPR34, which is primarily recognized for its role in immunomodulation and its interaction with lysophosphatidylserine. GPR34 is implicated in various physiological processes, particularly those related to immune responses and certain types of cancer. The development of GPR34 antagonists is crucial for therapeutic applications in conditions like neuropathic pain and cancer, where modulation of this receptor can lead to significant clinical benefits.

Source and Classification

GPR34 antagonists, such as YL-365, are classified as selective inhibitors of GPR34. They exhibit high specificity for this receptor, showing minimal activity against other G protein-coupled receptors and a broad panel of kinases. The molecular formula for YL-365 is C34H31ClN2O5, with a reported IC50 value of 17 nM, indicating its potency as an antagonist .

Synthesis Analysis

Methods and Technical Details

The synthesis of GPR34 antagonists typically involves organic synthesis techniques to construct complex molecular frameworks. For instance, YL-365 was synthesized through a series of chemical reactions that include:

  1. Formation of key intermediates: Utilizing starting materials that undergo functional group transformations.
  2. Coupling reactions: Linking different molecular fragments through covalent bonds.
  3. Purification: Employing chromatographic techniques to isolate the desired product from by-products.

These methods ensure that the final compound exhibits the necessary pharmacological properties for targeting GPR34 effectively.

Molecular Structure Analysis

Structure and Data

The molecular structure of YL-365 reveals a complex arrangement conducive to its function as an antagonist. The compound features:

  • A central aromatic system
  • Multiple functional groups that enhance solubility and binding affinity
  • A chloro substituent that may influence its biological activity

Crystallographic studies and computational modeling provide insights into the three-dimensional conformation of YL-365, which is essential for understanding its interaction with GPR34 .

Chemical Reactions Analysis

Reactions and Technical Details

GPR34 antagonists undergo various chemical reactions during their synthesis and metabolism:

  1. Hydrolysis: Involves the cleavage of ester bonds, which can affect the stability and activity of the compound.
  2. Oxidation-reduction reactions: These can modify functional groups, impacting the pharmacokinetics of the antagonist.
  3. Binding interactions: The antagonist may form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with GPR34, which are critical for inhibiting receptor activity.

Understanding these reactions is vital for optimizing the design and efficacy of new GPR34 antagonists.

Mechanism of Action

Process and Data

The mechanism by which GPR34 antagonists exert their effects involves:

  1. Competitive inhibition: The antagonist competes with endogenous ligands like lysophosphatidylserine for binding to GPR34.
  2. Signal transduction interference: By blocking ligand binding, these antagonists prevent the activation of downstream signaling pathways associated with immune responses and inflammation.

Research indicates that effective antagonism can lead to reduced hyperalgesia in models of neuropathic pain by modulating microglial activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GPR34 antagonists possess distinct physical and chemical properties that influence their behavior in biological systems:

  • Solubility: For instance, YL-365 is soluble in dimethyl sulfoxide at concentrations greater than 25 mg/ml .
  • Stability: The stability profile under physiological conditions is crucial for therapeutic efficacy.
  • Molecular weight: With a molecular weight around 600 g/mol, these compounds are typically manageable within biological contexts.

Characterizing these properties helps in predicting pharmacokinetics and bioavailability.

Applications

Scientific Uses

GPR34 antagonists have several promising applications in scientific research and potential therapeutic contexts:

  1. Neuropathic pain management: By inhibiting GPR34, these compounds can alleviate pain symptoms associated with nerve injuries.
  2. Cancer therapy: Targeting GPR34 may provide new avenues for treating malignancies where this receptor plays a role in tumor progression or immune evasion.
  3. Immunomodulation research: Understanding how these antagonists affect immune cell signaling could lead to novel treatments for autoimmune diseases.

The ongoing exploration of GPR34 antagonists underscores their significance in both basic research and clinical applications aimed at improving patient outcomes across various diseases.

Introduction to GPR34 as a Therapeutic Target

GPR34 is an X chromosome-encoded class A G-protein-coupled receptor (GPCR) initially identified as an orphan receptor. It has gained significant attention for its roles in immune regulation and disease pathogenesis. GPR34 couples predominantly to Gαi/o proteins, leading to inhibition of adenylate cyclase and reduced intracellular cAMP levels. Its expression is highly enriched in immune cells—particularly microglia, mast cells, dendritic cells, and B lymphocytes—positioning it as a modulator of inflammatory responses [3] [7].

Pathologically, GPR34 is implicated in:

  • Mucosa-associated lymphoid tissue (MALT) lymphomas, where chromosomal translocations cause GPR34 overexpression
  • Neuropathic pain via microglial activation in the spinal cord
  • Peritoneal immune cell accumulation driven by stromal interactions [1] [10].

Table 1: Disease Associations of GPR34

Pathological ContextKey MechanismsCell Types Involved
MALT Lymphomat(X;14) translocation → GPR34 overexpressionB lymphocytes
Neuropathic PainLysoPS-GPR34 → microglial TNF-α/IL-1β releaseSpinal microglia
Autoimmune InflammationPLA1A-generated LysoPS → cell migrationPeritoneal macrophages, B cells
Peritoneal MetastasisOmental LysoPS-dependent cell retentionPlasma cells, memory B cells

Immunomodulatory Roles of GPR34 in Pathological Contexts

GPR34 activation promotes pro-inflammatory responses in tissue-specific contexts:

  • Microglial Activation: After spinal nerve injury, GPR34+ microglia upregulate TNF-α, IL-1β, and iNOS. Genetic ablation of Gpr34 reduces mechanical allodynia by >60% in murine models, confirming its role in neuroinflammation [10].
  • B Cell Trafficking: In the peritoneal cavity, gain-of-function GPR34 mutants drive plasma cell and memory B cell accumulation at the omentum. This process requires phosphatidylserine phospholipase A1 (PLA1A)-generated lysophosphatidylserine (LysoPS) from stromal cells [1].
  • Lymphomagenesis: In salivary gland MALT lymphomas, GPR34 translocations (e.g., t(X;14)) increase transcript levels 10–100-fold. Constitutive signaling through truncated receptors (e.g., Q340X) enhances B cell survival and proliferation [1] [3].

Lysophosphatidylserine (LysoPS) Recognition and Signaling Mechanisms

LysoPS is the established lipid ligand for GPR34, binding via a laterally open hydrophobic pocket that accommodates its acyl chain. Key structural insights from cryo-EM studies include:

  • Ligand-Binding Pocket: LysoPS inserts obliquely into a cleft between transmembrane helices 4/5 (TM4–5). The serine headgroup forms salt bridges with R2866.55 and E3107.36, while the phosphate group interacts with R208ECL2 [2] [4] [8].
  • Regioselectivity: GPR34 preferentially binds sn-2 LysoPS isomers generated by PLA1A. Molecular dynamics simulations confirm that unsaturated acyl chains (e.g., 18:1) optimize pocket occupancy [2] [4].
  • G Protein Coupling: LysoPS binding stabilizes an active conformation that recruits Gαi. This triggers downstream effectors like ERK and Akt, enhancing cell migration and survival [1] [4].

Table 2: Structural Determinants of LysoPS Binding to GPR34

Structural ElementResiduesInteraction with LysoPSFunctional Impact of Mutation
Transmembrane Helix 3Y1353.33, Y1393.37Hydrogen bonds to serine carboxylAgonist efficacy ↓ 90%
Extracellular Loop 2R208ECL2, F205ECL2Salt bridge to phosphate; hydrophobic stabilizationMinimal effect (R208A); efficacy ↓ 70% (F205A)
Transmembrane Helix 6R2866.55, Y2896.58Salt bridge to serine carboxyl; π-stackingAgonist efficacy ↓ 95%
Transmembrane Helix 7E3107.36, N3097.35Salt bridge to amine; hydrogen bondAgonist efficacy ↓ 85–99%

Controversies in Endogenous Ligand Identification and Receptor Activation

Despite consensus on LysoPS as the primary agonist, significant controversies persist:

  • Species-Specific Pharmacology: Carp and zebrafish GPR34 respond robustly to LysoPS, whereas human and murine orthologues show weak or inconsistent activation. Chimeric studies identified ECL2 and TM5 residues (e.g., F219) as determinants of species-specific efficacy [5].
  • Alternative Ligands: Aminoethyl-carbamoyl ATP antagonizes carp GPR34, suggesting promiscuity for non-lipid ligands. Whether endogenous nucleotides regulate mammalian GPR34 remains unconfirmed [5].
  • Pathological vs. Physiological Roles: GPR34 knockout mice exhibit intact immune development but attenuated disease phenotypes (e.g., neuropathic pain). This suggests LysoPS-GPR34 signaling may be redundant in homeostasis but critical in inflammation [10].

Properties

Product Name

GPR34 antagonist

IUPAC Name

1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid

Molecular Formula

C34H31ClN2O5

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41)

InChI Key

GRMOWKNKIVEDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.